(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid
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Overview
Description
(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid is an organic compound that belongs to the class of imines Imines are nitrogen analogues of aldehydes and ketones, containing a carbon-nitrogen double bond (C=N) instead of a carbon-oxygen double bond (C=O)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid typically involves the condensation of a primary amine with an aldehyde or ketone. The reaction is a classic example of a condensation reaction, where water is liberated as a byproduct. The reaction can be accelerated with the addition of an acid catalyst, which helps in the elimination of water and formation of the imine bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of distillation techniques to remove water formed during the reaction is also common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Scientific Research Applications
(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which (2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid exerts its effects involves the interaction of the imine group with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the formation of stable complexes with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(2-Amino-5-methylphenyl)imino]acetic acid
- (2E)-2-[(2-Amino-5-methylphenyl)imino]butanoic acid
- (2E)-2-[(2-Amino-5-methylphenyl)imino]pentanoic acid
Uniqueness
(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid is unique due to its specific structure, which allows for distinct reactivity and interaction with biological molecules. Its methyl group at the 5-position of the phenyl ring and the imine group confer unique electronic properties, making it a valuable compound for various applications .
Properties
CAS No. |
131327-16-7 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(2-amino-5-methylphenyl)iminopropanoic acid |
InChI |
InChI=1S/C10H12N2O2/c1-6-3-4-8(11)9(5-6)12-7(2)10(13)14/h3-5H,11H2,1-2H3,(H,13,14) |
InChI Key |
JOUQNFMXZFEDSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)N=C(C)C(=O)O |
Origin of Product |
United States |
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